molecular formula C16H14O5 B1331825 (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-07-8

(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No.: B1331825
CAS No.: 664366-07-8
M. Wt: 286.28 g/mol
InChI Key: WERSMYLCKDYTNS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Key signals in ¹H NMR (DMSO-d₆, 300 MHz):

δ (ppm) Assignment
2.26–2.33 3×CH₃ (2,3,5-methyl)
3.45 CH₂ (acetic acid)
6.78–7.14 Aromatic protons
12.1 COOH (broad) .

¹³C NMR (75 MHz, DMSO-d₆):

δ (ppm) Assignment
20.8 Methyl carbons
170.1 Carboxylic acid (COOH)
161.3 Furan C-O
153.2 Chromene C=O .

Infrared (IR) Spectroscopy

Prominent bands (KBr, cm⁻¹):

Band Assignment
1725 ν(C=O, lactone)
1700 ν(C=O, carboxylic acid)
1605 ν(C=C, aromatic)
1250 ν(C-O, furan) .

UV-Vis Spectroscopy

In methanol:

  • λ_max : 285 nm (π→π* transition, conjugated chromene system)
  • Shoulder at 320 nm (n→π* transition, carbonyl groups) .

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) Optimization

  • B3LYP/6-311++G(d,p) level optimizations confirm planar furochromene core with acetic acid side chain at 120° dihedral angle .
  • HOMO-LUMO Gap : 4.92 eV (HOMO: −6.21 eV; LUMO: −1.29 eV), indicating charge transfer susceptibility (Figure 2) .

Natural Bond Orbital (NBO) Analysis

  • Strong hyperconjugation between furan O lone pairs and σ*(C-C) of adjacent methyl groups (stabilization energy: 28.5 kcal/mol) .
  • MEP Surface : Negative potential localized at carboxylic O atoms (−0.42 e), favoring electrophilic attacks .

Fukui Functions

  • f⁻ maxima at furan O and carboxylic acid H, highlighting nucleophilic and electrophilic sites, respectively .

Tables
Table 1 : Comparative NMR shifts of methyl groups in analogous compounds .

Compound δ (ppm, ¹H) δ (ppm, ¹³C)
2,3,5-Trimethylfurochromene 2.28 20.6
6-Acetic acid derivative 2.31 21.1

Table 2 : DFT-calculated vs. experimental IR frequencies .

Mode Calculated (cm⁻¹) Experimental (cm⁻¹)
ν(C=O) 1732 1725
ν(C-O) 1258 1250

Figures
Figure 1: Optimized molecular structure (B3LYP/6-311++G(d,p)), highlighting key substituents.
Figure 2: HOMO (localized on chromene) and LUMO (localized on furan and carboxylic acid) surfaces.

Properties

IUPAC Name

2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-7-9(3)20-13-6-14-11(4-10(7)13)8(2)12(5-15(17)18)16(19)21-14/h4,6H,5H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERSMYLCKDYTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the synthesis may involve aldol condensation, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar furochromene structures can scavenge free radicals effectively, which is crucial for developing treatments for oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has been evaluated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. A study demonstrated that related compounds showed selective inhibition of COX-2 with high potency (IC50 values in the nanomolar range), suggesting a promising avenue for anti-inflammatory drug development .

Antimicrobial Activity

Several studies have explored the antimicrobial effects of furochromene derivatives. For example, a derivative of this compound was tested against various bacterial strains and exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Plant Growth Regulators

The unique structure of (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid suggests potential use as a plant growth regulator. Preliminary studies indicate that it can enhance plant growth and yield when applied in agricultural settings.

Pest Resistance

Research has shown that compounds with similar structures can act as natural pesticides or repellents against common agricultural pests. This application could lead to more sustainable farming practices by reducing reliance on synthetic pesticides.

Polymer Chemistry

The compound's ability to participate in polymerization reactions opens avenues for developing new materials with tailored properties. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.

Nanocomposite Development

Recent advancements in nanotechnology suggest that this compound could be used to create nanocomposites with enhanced electrical and thermal conductivity. Such materials have potential applications in electronics and energy storage devices.

Case Studies

Study Application Findings
Study on Antioxidant ActivityEvaluated the antioxidant properties of furochromene derivativesShowed significant free radical scavenging activity
Anti-inflammatory ResearchTested against COX enzymesSelective COX-2 inhibition with IC50 values <150 nM
Antimicrobial TestingAssessed efficacy against bacterial strainsDemonstrated MIC comparable to standard antibiotics
Agricultural Application StudyInvestigated effects on plant growthEnhanced growth and yield observed in treated plants

Mechanism of Action

The mechanism of action of (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings from Comparative Studies

Chlorophenyl Groups: Electronegative substituents like chlorine improve enzyme-binding affinity, as seen in 2-[3-(4-chlorophenyl)-...]propanoic acid .

Chain Length and Functional Groups: Acetic acid derivatives exhibit higher solubility compared to propanoic acid analogs but may have shorter metabolic half-lives . Amide-functionalized derivatives (e.g., N-(4-methoxybenzyl)-...) show improved target specificity due to hydrogen-bonding interactions .

Biological Activity: Anti-inflammatory properties are common across furochromenes, but (2,3,5-trimethyl-...)acetic acid uniquely modulates oxidative stress pathways .

Biological Activity

(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid, also known by its CAS number 664366-07-8, is a compound that has garnered attention for its potential biological activities. This article explores the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H14O5C_{16}H_{14}O_{5}, with a molecular weight of 286.28 g/mol. The compound is characterized by a furochromene structure, which is known to exhibit various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar furochromene structures exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it is hypothesized that it may possess similar properties due to its structural characteristics.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive6.25 µg/mL
Escherichia coliNot Active-
Candida albicansActive12.5 µg/mL

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Compounds with furochromene moieties have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. While direct studies on this specific compound are scarce, related compounds have shown promising results in inhibiting COX-1 and COX-2 enzymes.

Antioxidant Activity

The antioxidant properties of furochromene derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The potential of this compound to act as an antioxidant could be explored further through in vitro assays.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival.
  • Direct Antimicrobial Effects : It may disrupt bacterial cell membranes or interfere with metabolic processes.

Q & A

Q. What are the established synthetic routes for (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid?

The compound is typically synthesized via functionalization of the furochromenone core. A common approach involves coupling acetic acid derivatives to the 6-position of a pre-formed 2,3,5-trimethyl-7-oxo-furochromen scaffold. For example, describes a derivative synthesis using sulfonohydrazide coupling, achieving 74% yield via 1H NMR-validated intermediates. Key steps include:

  • Acetylation : Introduction of the acetic acid moiety via nucleophilic substitution or condensation.
  • Purification : Column chromatography with solvents like ethyl acetate/hexane, followed by recrystallization to achieve ≥95% purity (CAS 664366-07-8, as per ).
  • Characterization : Confirm regiochemistry via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are recommended for purity and structural validation?

  • Chromatography : UPLC-QE-HF-MS/MS () provides high-resolution separation and mass accuracy for detecting impurities.
  • Spectroscopy : 1H NMR (400 MHz, DMSO-d6) is critical for verifying substituent positions (e.g., methyl groups at 2,3,5-positions; ).
  • Thermal Analysis : Melting point determination (e.g., derivatives in show m.p. 222–223°C) to assess crystallinity and purity.
  • Exact Mass : Use HRMS to confirm molecular weight (C16H14O5: 286.29 g/mol; ) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s electronic properties for biological activity?

Density Functional Theory (DFT) is pivotal for studying electronic interactions. For example:

  • Exact Exchange Functionals : Hybrid methods (e.g., B3LYP) improve accuracy in predicting ionization potentials and electron affinities ().
  • Molecular Electrostatic Potential (MESP) Maps : Identify reactive sites for derivatization (e.g., the 7-oxo group’s electrophilicity).
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous solubility, critical for bioavailability studies .

Q. What strategies resolve contradictions in synthetic yield or regioselectivity?

  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired intermediates (e.g., uses room temperature for stable intermediates).
  • Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance coupling efficiency at the 6-position.
  • Isotopic Labeling : Track acetic acid incorporation using 13C-labeled precursors to confirm regiochemistry .

Q. How do structural modifications impact biological activity?

and highlight SAR insights:

  • Acetic Acid Chain : Shortening to propanoic acid () reduces fungicidal activity by 40%, suggesting chain length is critical for target binding.
  • Methyl Substitutions : 2,3,5-Trimethyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability compared to unmethylated analogs.
  • Heteroatom Incorporation : Replacing the furo oxygen with sulfur (e.g., thiochromenone derivatives) alters redox properties but may introduce toxicity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Monitor dimerization at the 7-oxo group using in-situ FTIR.
  • Solvent Selection : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to meet safety standards.
  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to ensure batch consistency .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook () for reference NMR/MS data.
  • DFT Software : Gaussian or ORCA for modeling electronic properties ().
  • Synthetic Protocols : Peer-reviewed procedures in Analytical and Bioanalytical Chemistry () for troubleshooting analytical challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 2
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

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